molecular formula C12H18N2O3 B1436078 1-(2,6-dimethoxypyridin-4-yl)-3-(dimethylamino)propan-1-one CAS No. 2131782-61-9

1-(2,6-dimethoxypyridin-4-yl)-3-(dimethylamino)propan-1-one

Cat. No.: B1436078
CAS No.: 2131782-61-9
M. Wt: 238.28 g/mol
InChI Key: IAJVOFYUHJJZGR-UHFFFAOYSA-N
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Description

The compound with the chemical formula “Coc1=CC(=CC(OC)=N1)C(=O)ccn©C” is a complex organic molecule This compound is characterized by its aromatic ring structure, which includes a methoxy group and a carbonyl group

Properties

CAS No.

2131782-61-9

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

1-(2,6-dimethoxypyridin-4-yl)-3-(dimethylamino)propan-1-one

InChI

InChI=1S/C12H18N2O3/c1-14(2)6-5-10(15)9-7-11(16-3)13-12(8-9)17-4/h7-8H,5-6H2,1-4H3

InChI Key

IAJVOFYUHJJZGR-UHFFFAOYSA-N

SMILES

CN(C)CCC(=O)C1=CC(=NC(=C1)OC)OC

Canonical SMILES

CN(C)CCC(=O)C1=CC(=NC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the aromatic ring system. The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the aromatic ring. The carbonyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using similar synthetic routes. The reactions would be optimized for yield and purity, and the process would be designed to minimize waste and environmental impact. The use of continuous flow reactors and other advanced technologies could further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group or a methylene group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group or a carbonyl group, while reduction of the carbonyl group can yield a hydroxyl group or a methylene group.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: It may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors in the body, modulating their activity and leading to various biological effects. The exact pathways involved would need to be elucidated through further research.

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